(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3/c1-3-35-20-9-8-17(14-21(20)36-4-2)25(34)32-12-10-31(11-13-32)23-22-24(28-16-27-23)33(30-29-22)19-7-5-6-18(26)15-19/h5-9,14-16H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOIHPMMPRJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a triazolopyrimidine and a diethoxybenzoyl group, which are known to interact with various receptors in the body. .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities.
Biological Activity
The compound (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920387-48-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and biological effects, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.5 g/mol. The structure features a triazolopyrimidine core linked to a piperazine moiety and an ethoxy-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.5 g/mol |
| CAS Number | 920387-48-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The triazolopyrimidine framework is synthesized through nucleophilic substitution reactions involving fluorophenyl derivatives and piperazine compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 cells . The compound in focus has been evaluated for its cytotoxic effects using the MTT assay, which measures cell viability.
Key Findings:
- IC50 Values: In related studies, triazolopyrimidine derivatives exhibited IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines .
- Mechanism of Action: The proposed mechanism involves induction of apoptosis and disruption of cell cycle progression in cancer cells .
Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties. Compounds structurally related to this compound have shown good to moderate activity against various microbial strains. This suggests potential applications in treating infections.
Case Studies
- Antitumor Activity : A study on triazolopyrimidine derivatives indicated that certain compounds led to significant tumor reduction in xenograft models, suggesting their potential as chemotherapeutic agents.
- Antimicrobial Screening : Another investigation tested a series of similar compounds against common pathogens and found notable inhibitory effects on bacterial growth.
Q & A
Q. Characterization :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation : Employ ¹H/¹³C NMR (deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) .
Basic: What key analytical techniques ensure compound integrity and stability?
Answer:
- Purity Assessment : Use HPLC-MS to detect impurities (<1% threshold) and confirm molecular ion peaks .
- Stability Testing : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and thermal stress (40–60°C) in varied pH buffers to identify degradation products .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the triazolo-pyrimidine core .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Solvent Optimization : Replace DMF with 1,4-dioxane for Pd-catalyzed couplings to reduce side reactions (e.g., N-arylation vs. C-arylation) .
- Catalyst Screening : Test Pd/Cu bimetallic systems for Suzuki-Miyaura couplings to enhance cross-coupling efficiency with aryl boronic acids .
- Temperature Control : Lower reaction temperatures (50°C) during piperazine coupling reduce decomposition of thermally sensitive intermediates .
Advanced: What structure-activity relationship (SAR) insights exist for modifying substituents?
Answer:
Key SAR findings from analogous triazolo-pyrimidines:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 3-Fluorophenyl | Enhances EGFR inhibition (IC₅₀: 12 nM vs. 45 nM for non-fluorinated analogs) | |
| Piperazine Linker | Extending the linker improves solubility but reduces kinase selectivity | |
| 3,4-Diethoxyphenyl | Bulkier groups decrease metabolic clearance (t₁/₂: 4.2 h vs. 1.8 h for methoxy groups) |
Advanced: How can computational modeling guide target identification?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). The fluorophenyl group shows strong π-π stacking with Phe723 .
- Pharmacophore Mapping : Identify critical hydrogen bonds between the triazole N2 and kinase hinge region (e.g., Met793 in EGFR) .
- MD Simulations : Assess stability of the piperazine-methanone linkage in aqueous environments to predict bioavailability .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer: Discrepancies arise from assay variability (e.g., cell line specificity) or substituent positioning:
- Case Study : A 3-fluorophenyl analog showed IC₅₀ = 50 nM in A549 cells but >1 µM in HCT116 due to differential efflux pump expression .
- Methodological Fix : Standardize assays using isogenic cell lines and include positive controls (e.g., gefitinib for EGFR) .
Advanced: What strategies enhance chemical stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ethoxy groups .
- Light Protection : Use amber vials to block UV-induced degradation of the triazolo-pyrimidine core .
- Buffered Solutions : Prepare stock solutions in DMSO with 0.1% ascorbic acid to inhibit oxidation .
Advanced: How to validate target engagement in cellular models?
Answer:
- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to confirm selectivity across 468 kinases .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization in HeLa lysates after compound treatment .
- siRNA Rescue : Knockdown of EGFR reverses antiproliferative effects, confirming on-target activity .
Advanced: What challenges arise during scale-up synthesis?
Answer:
- Byproduct Formation : Large-scale Buchwald-Hartwig reactions generate Pd-black; mitigate via ligand excess (1.5 eq Xantphos) .
- Purification : Replace column chromatography with antisolvent crystallization (ethanol/water) for cost-effective scale-up .
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., cyclocondensation) to control temperature .
Advanced: Are alternative synthetic routes (e.g., biocatalytic) feasible?
Answer:
- Enzymatic Amination : Lipase-mediated coupling of piperazine intermediates reduces racemization vs. traditional methods .
- Photoredox Catalysis : Visible-light-driven C–N bond formation avoids high-temperature steps, improving energy efficiency .
- Microwave-Assisted Synthesis : Achieve 90% yield in 30 minutes for triazolo-pyrimidine cyclization (vs. 12 h conventionally) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
